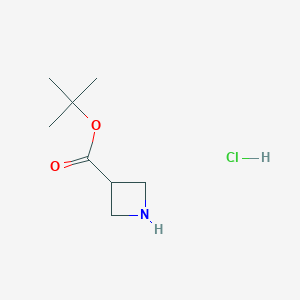

tert-Butyl azetidine-3-carboxylate hydrochloride

Description

The exact mass of the compound tert-Butyl azetidine-3-carboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl azetidine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl azetidine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl azetidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-9-5-6;/h6,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROLDIFBZMRPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53871-08-2 | |

| Record name | tert-butyl azetidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Azetidine Moiety: A Technical Primer on tert-Butyl azetidine-3-carboxylate hydrochloride

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is a testament to the relentless pursuit of novel molecular architectures that can effectively modulate biological targets. Within this landscape, small, strained heterocyclic scaffolds have emerged as powerful tools for medicinal chemists. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique conformational properties and its ability to impart desirable physicochemical characteristics to drug candidates. This technical guide provides a comprehensive overview of the basic properties of a key azetidine building block, tert-butyl azetidine-3-carboxylate hydrochloride, offering insights into its handling, characterization, and strategic application in the synthesis of next-generation therapeutics.

Core Chemical and Physical Properties

Tert-butyl azetidine-3-carboxylate hydrochloride is a white to off-white crystalline solid.[1] As a hydrochloride salt, it exhibits enhanced stability and solubility in aqueous and protic solvents compared to its free base form, making it a convenient building block for a variety of chemical transformations.

Structural and Molecular Data

A clear understanding of the molecular architecture is fundamental to appreciating its reactivity and role in synthesis.

| Property | Value | Source |

| Chemical Name | tert-butyl azetidine-3-carboxylate hydrochloride | |

| CAS Number | 53871-08-2 | |

| Molecular Formula | C₈H₁₆ClNO₂ | |

| Molecular Weight | 193.67 g/mol | [2] |

| IUPAC Name | tert-butyl 3-azetidinecarboxylate hydrochloride | |

| SMILES | CC(C)(C)OC(=O)C1CNC1.[H]Cl | [3] |

| InChI Key | JROLDIFBZMRPMP-UHFFFAOYSA-N |

Physical Properties

The physical state and solubility of a building block are critical parameters for its practical application in a laboratory setting.

-

Appearance: White to off-white crystalline powder.[1]

-

Melting Point: While the exact melting point is not widely reported, a related compound, tert-butyl 3-(methylamino)azetidine-3-carboxylate hydrochloride, has a melting point of approximately 160-165 °C.[1] It is crucial for researchers to determine the precise melting point of their specific batch as a measure of purity.

-

Stability and Storage: The compound is stable under dry, dark, and low-temperature conditions.[1] It should be stored in an inert atmosphere at 2-8 °C.

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The azetidine ring is considered a "privileged scaffold" in drug discovery. This is due to its unique combination of properties that make it an attractive alternative to more common saturated heterocycles like piperidine and pyrrolidine.

Conformational Rigidity and Vectorial Projection

The inherent ring strain of the four-membered azetidine ring imparts a degree of conformational rigidity. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the substituents on the azetidine ring are projected in well-defined vectors, allowing for precise control over the spatial orientation of pharmacophoric elements.

Caption: Conformational rigidity and defined substituent vectors of the azetidine ring.

Physicochemical Property Modulation

Incorporating an azetidine moiety can favorably modulate key physicochemical properties of a drug candidate. The nitrogen atom can act as a hydrogen bond acceptor, and in its protonated state, as a hydrogen bond donor, influencing solubility and interactions with biological targets. The compact nature of the azetidine ring can also lead to a lower lipophilicity (logP) compared to larger saturated heterocycles, which is often desirable for improving pharmacokinetic profiles.

Analytical Characterization: A Guide to Quality Control

Ensuring the identity and purity of tert-butyl azetidine-3-carboxylate hydrochloride is paramount before its use in synthesis. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: One would expect to see a characteristic singlet for the nine protons of the tert-butyl group, typically in the range of 1.4-1.5 ppm. The protons on the azetidine ring would appear as multiplets in the aliphatic region, with their chemical shifts and coupling constants being influenced by the carboxylate group and the protonated nitrogen.

-

¹³C NMR: The spectrum would show a signal for the quaternary carbon of the tert-butyl group and another for the methyl carbons. The carbons of the azetidine ring would resonate in the aliphatic region, and the carbonyl carbon of the ester would appear further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. Key expected vibrational frequencies for tert-butyl azetidine-3-carboxylate hydrochloride include:

-

N-H stretch: A broad absorption due to the ammonium salt.

-

C=O stretch: A strong absorption characteristic of the ester carbonyl group, typically around 1730-1750 cm⁻¹.

-

C-O stretch: An absorption corresponding to the ester C-O bond.

-

C-H stretch: Absorptions for the aliphatic C-H bonds of the azetidine and tert-butyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For tert-butyl azetidine-3-carboxylate, the free base would be observed. Common fragmentation patterns for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire Boc group.

Synthesis and Handling

While a definitive, step-by-step protocol for the synthesis of tert-butyl azetidine-3-carboxylate hydrochloride is not detailed in readily available literature, general synthetic strategies for related compounds provide a strong foundation for its preparation.

General Synthetic Approach

A common route to 3-substituted azetidines involves the use of a precursor such as 1-Boc-3-azetidinone.[4] The synthesis of this precursor often starts from 3-hydroxyazetidine hydrochloride, which is first protected with a Boc group and then oxidized to the ketone.[5] Subsequent functionalization at the 3-position can lead to the desired carboxylate derivative. The final step would involve the formation of the hydrochloride salt.

Caption: A plausible synthetic workflow for tert-butyl azetidine-3-carboxylate hydrochloride.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl azetidine-3-carboxylate hydrochloride.

-

Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.[1] The compound should be handled in a well-ventilated area or a fume hood.

Applications in Drug Discovery: A Versatile Building Block

The true value of tert-butyl azetidine-3-carboxylate hydrochloride lies in its utility as a versatile building block for the synthesis of complex and biologically active molecules. The Boc-protected nitrogen allows for a wide range of chemical transformations on other parts of the molecule, and the Boc group can be readily removed under acidic conditions to reveal the secondary amine for further functionalization.

Introduction of the Azetidine Moiety in Lead Optimization

During the lead optimization phase of drug discovery, the introduction of an azetidine ring can be a strategic move to fine-tune the properties of a molecule. For instance, replacing a more flexible or lipophilic group with an azetidine can improve metabolic stability, aqueous solubility, and the overall pharmacokinetic profile.

A Key Intermediate in the Synthesis of Marketed Drugs and Clinical Candidates

While specific examples of the direct use of tert-butyl azetidine-3-carboxylate hydrochloride in the synthesis of marketed drugs are not prominently documented, the broader class of functionalized azetidines are key components in several important therapeutics. For example, the JAK inhibitor baricitinib contains an azetidine moiety that is crucial for its activity.[6] The synthesis of such complex molecules often relies on the availability of appropriately functionalized azetidine building blocks.

Conclusion

Tert-butyl azetidine-3-carboxylate hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique structural and physicochemical properties, stemming from the strained four-membered azetidine ring, offer a powerful tool for modulating the characteristics of drug candidates. A thorough understanding of its basic properties, including its handling, characterization, and reactivity, is essential for its effective application in the synthesis of innovative therapeutics. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of building blocks like tert-butyl azetidine-3-carboxylate hydrochloride will undoubtedly play a crucial role in the development of the medicines of tomorrow.

References

-

ChemBK. tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. Available from: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. 2023-01-21. Available from: [Link]

- Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. CN111362852A.

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. 2019-10-31. Available from: [Link]

-

Knight Chemicals Online. tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Available from: [Link]

-

PubChem. Tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tert-Butyl azetidine-3-carboxylate hydrochloride 95% | CAS: 53871-08-2 | AChemBlock [achemblock.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl Azetidine-3-carboxylate Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of drug candidates. Among the vast array of azetidine-based building blocks, tert-Butyl azetidine-3-carboxylate hydrochloride (CAS No. 53871-08-2) stands out as a versatile and highly valuable intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, purification, in-depth characterization, and key applications in drug discovery, empowering researchers to leverage its full potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of tert-Butyl azetidine-3-carboxylate hydrochloride is fundamental for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 53871-08-2 | |

| Molecular Formula | C₈H₁₆ClNO₂ | |

| Molecular Weight | 193.67 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Approximately 160-165 °C | |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | |

| Storage | Store at 2-8°C under an inert atmosphere. |

Synthesis of tert-Butyl Azetidine-3-carboxylate Hydrochloride: A Proposed Multi-Step Approach

While a definitive, publicly available, step-by-step protocol for the direct synthesis of tert-Butyl azetidine-3-carboxylate hydrochloride is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be constructed based on established methodologies for analogous azetidine derivatives. The following proposed synthesis starts from the commercially available 1-Boc-3-azetidinone.

Caption: Proposed synthetic pathway for tert-Butyl azetidine-3-carboxylate hydrochloride.

Part 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

This initial step involves a Horner-Wadsworth-Emmons reaction to introduce the carboxylate precursor.

Experimental Protocol:

-

To a solution of diethyl (cyanomethyl)phosphonate in anhydrous tetrahydrofuran (THF) at -5 °C under a nitrogen atmosphere, slowly add a solution of potassium tert-butoxide in THF.

-

Stir the mixture at -5 °C for 3 hours.

-

Add a solution of 1-Boc-3-azetidinone in THF and continue stirring at -5 °C for an additional 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[1]

Causality of Experimental Choices:

-

The Horner-Wadsworth-Emmons reaction is a reliable method for forming carbon-carbon double bonds, in this case, creating the exocyclic methylene group with the cyano functionality.[2]

-

The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for the deprotonation of the phosphonate ester to form the reactive ylide.

-

Low-temperature conditions (-5 °C) are employed to control the reactivity of the base and minimize side reactions.

Part 2: Reduction and Esterification

This step involves the reduction of the double bond and nitrile to form the saturated carboxylate.

Experimental Protocol:

-

Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation (H₂ gas) at a suitable pressure (e.g., 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

The resulting crude azetidine-3-carboxylic acid can be esterified using tert-butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

-

Stir the reaction at room temperature until completion.

-

Filter off the dicyclohexylurea byproduct and wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude tert-butyl azetidine-3-carboxylate free base.

Causality of Experimental Choices:

-

Catalytic hydrogenation with Pd/C is a standard and efficient method for the reduction of both alkenes and nitriles to the corresponding alkane and amine, which in this case would be further hydrolyzed to the carboxylic acid.

-

The Steglich esterification using DCC and DMAP is a mild and effective method for forming esters from carboxylic acids and alcohols, particularly when one of the components is sterically hindered, like tert-butanol.

Part 3: Salt Formation and Purification

The final step involves the formation of the hydrochloride salt and subsequent purification.

Experimental Protocol:

-

Dissolve the crude tert-butyl azetidine-3-carboxylate free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield tert-butyl azetidine-3-carboxylate hydrochloride.

-

For further purification, recrystallization can be performed from a suitable solvent system, such as isopropanol/diethyl ether.

Causality of Experimental Choices:

-

The formation of the hydrochloride salt serves a dual purpose: it enhances the stability of the compound and often facilitates its purification by crystallization, as salts tend to be more crystalline than their free base counterparts.

-

The choice of a non-polar solvent like diethyl ether or a moderately polar solvent like isopropanol for the salt formation and recrystallization is crucial to ensure good precipitation and effective removal of impurities.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized tert-Butyl azetidine-3-carboxylate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~9.5-10.5 ppm (br s, 2H): This broad singlet corresponds to the two protons of the protonated azetidine nitrogen (NH₂⁺). The broadness is due to quadrupolar relaxation and exchange with residual water.

-

δ ~4.0-4.2 ppm (m, 4H): This multiplet arises from the four protons on the carbons adjacent to the nitrogen in the azetidine ring (CH₂-N⁺-CH₂).

-

δ ~3.5-3.7 ppm (m, 1H): This multiplet corresponds to the proton at the 3-position of the azetidine ring (CH-COO).

-

δ 1.45 ppm (s, 9H): This sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group (C(CH₃)₃).

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~170 ppm: Carbonyl carbon of the ester group (C=O).

-

δ ~81 ppm: Quaternary carbon of the tert-butyl group (C(CH₃)₃).

-

δ ~48 ppm: The two equivalent carbons of the azetidine ring adjacent to the nitrogen (CH₂-N⁺-CH₂).

-

δ ~35 ppm: The carbon at the 3-position of the azetidine ring (CH-COO).

-

δ ~28 ppm: The three equivalent methyl carbons of the tert-butyl group (C(CH₃)₃).

(Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.)

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final compound. A typical reversed-phase HPLC method can be employed.

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This method should provide a sharp, well-resolved peak for the target compound, allowing for accurate purity determination.

Caption: General workflow for HPLC analysis of the final compound.

Applications in Drug Discovery: A Versatile Building Block

tert-Butyl azetidine-3-carboxylate hydrochloride is a key starting material in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors.

One prominent example is its use in the synthesis of Baricitinib , a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[1][3] The azetidine-3-carboxylate moiety serves as a crucial scaffold for the introduction of the ethylsulfonyl group and the connection to the pyrazolopyrimidine core of the drug.

The versatility of this building block stems from the presence of multiple reactive sites:

-

The secondary amine (after deprotection): Allows for N-alkylation, N-arylation, and acylation reactions to build diverse substituents.

-

The tert-butyl ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used in other transformations.

This dual functionality enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling tert-Butyl azetidine-3-carboxylate hydrochloride.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Keep the container tightly closed and store in a cool, dry place (2-8°C) under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

tert-Butyl azetidine-3-carboxylate hydrochloride is a fundamentally important building block for medicinal chemists and drug development professionals. Its unique structural features and versatile reactivity provide a powerful tool for the synthesis of novel and complex molecular entities with therapeutic potential. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a solid foundation for researchers to confidently incorporate this valuable intermediate into their synthetic strategies. As the demand for innovative drug candidates with improved properties continues to grow, the utility of scaffolds like the azetidine ring, and key intermediates such as the one discussed herein, will undoubtedly continue to expand.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. National Center for Biotechnology Information. [Link]

-

tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. ChemBK. [Link]

Sources

- 1. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

A Technical Guide to the Solubility of tert-Butyl Azetidine-3-Carboxylate Hydrochloride for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of tert-butyl azetidine-3-carboxylate hydrochloride, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, from initial screening to formulation, this document offers both theoretical insights and practical, field-proven methodologies for its accurate determination.

Introduction: The Significance of tert-Butyl Azetidine-3-Carboxylate Hydrochloride

Tert-butyl azetidine-3-carboxylate hydrochloride is a valuable heterocyclic compound frequently utilized in the synthesis of novel therapeutic agents. Its strained four-membered ring system and functional group handles make it an attractive scaffold for introducing unique three-dimensional structures into drug candidates. Understanding its solubility is paramount, as this fundamental physical property influences reaction kinetics, purification strategies, and ultimately, the bioavailability of any resulting active pharmaceutical ingredient (API).

Physicochemical Properties and Expected Solubility Profile

As the hydrochloride salt of an amino acid ester, tert-butyl azetidine-3-carboxylate hydrochloride is an ionic, polar compound. This molecular structure dictates its solubility behavior. While specific quantitative data is not extensively available in public literature, we can infer its general solubility based on fundamental chemical principles.

The presence of the hydrochloride salt dramatically increases its polarity compared to its free base form. This suggests a higher affinity for polar protic solvents capable of solvating the ions through strong ion-dipole interactions and hydrogen bonding. Consequently, it is expected to be soluble in solvents such as water and lower-aliphatic alcohols like methanol and ethanol. Conversely, its solubility is anticipated to be significantly lower in nonpolar aprotic solvents like hexanes and toluene, which cannot effectively solvate the charged species. A related compound, 3-Boc-Aminomethyl Azetidine HCl, is noted to be soluble in water, methanol, ethanol, and dichloromethane, providing an anecdotal yet relevant comparison[1].

Table 1: Predicted Qualitative Solubility of tert-Butyl Azetidine-3-Carboxylate Hydrochloride

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate the hydrochloride salt. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Capable of solvating the cation, but less effective for the chloride anion compared to protic solvents. |

| Nonpolar Aprotic | Hexanes, Toluene | Low | Lack of favorable interactions to overcome the lattice energy of the ionic solid. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Can solubilize a range of polar compounds, though less effective than highly polar solvents. |

Part 1: Experimental Determination of Thermodynamic Solubility

For drug development professionals, precise and reproducible solubility data is non-negotiable. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the isothermal shake-flask method.[2][3] This protocol is designed to be a self-validating system, ensuring the generated data is robust and reliable.

The Isothermal Shake-Flask Protocol: A Step-by-Step Guide

This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature after a state of equilibrium has been reached.

Core Principle: An excess of the solid compound is agitated in a solvent for a prolonged period, allowing the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then carefully separated from the excess solid and analyzed to determine the concentration of the dissolved solute.

Materials:

-

tert-Butyl azetidine-3-carboxylate hydrochloride (purity >98%)

-

Selected solvents of analytical grade (e.g., water, methanol, ethanol, DMSO)

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

-

Volumetric flasks, pipettes, and vials

-

Syringe filters (e.g., 0.22 µm PVDF)

Experimental Workflow:

-

Preparation of Saturated Solutions:

-

Causality: To ensure equilibrium is reached from a state of saturation, an excess of the solid is required. This excess provides a constant source of solute to dissolve until the solvent is fully saturated.

-

Add an excess amount of tert-butyl azetidine-3-carboxylate hydrochloride (e.g., 20-30 mg) to a known volume (e.g., 2 mL) of the chosen solvent in a sealed vial. Prepare each solvent in triplicate for statistical validity.

-

-

Equilibration:

-

Causality: Kinetic energy is required to overcome the activation energy of dissolution. The extended time allows the system to reach a true thermodynamic equilibrium, moving beyond potentially misleading kinetically soluble states.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

-

Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is achieved. A preliminary experiment can determine the minimum time required to reach a plateau in concentration.[2]

-

-

Phase Separation:

-

Causality: It is critical that only the supernatant is analyzed. Any undissolved solid particles will artificially inflate the measured concentration, leading to erroneous solubility values.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour to permit the settling of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solids.

-

-

Sample Analysis:

-

Causality: HPLC provides a sensitive and specific method for quantifying the concentration of the analyte, ensuring that the measurement is not confounded by impurities.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of a pre-established HPLC calibration curve.

-

Quantify the concentration of tert-butyl azetidine-3-carboxylate hydrochloride using the validated HPLC method.

-

-

Data Analysis and Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Express the results in standard units such as mg/mL or mol/L.

-

Report the final solubility as the mean ± standard deviation of the triplicate measurements.

-

Visualizing the Workflow

The logical flow of the solubility determination process is illustrated below.

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: The Underlying Principles of Solubility

The solubility of a compound like tert-butyl azetidine-3-carboxylate hydrochloride is governed by the interplay between its solid-state properties (lattice energy) and the solvation energy provided by the solvent. For dissolution to occur, the energy released upon solvation must be sufficient to overcome the energy holding the crystal lattice together.

Caption: The Equilibrium of Dissolution and Precipitation.

Trustworthiness Through Self-Validation: The described protocol includes inherent checks. Running replicates ensures precision. Establishing a full calibration curve for HPLC analysis ensures accuracy. Furthermore, confirming that solubility remains constant after different equilibration times (e.g., 24 vs. 48 hours) validates that true equilibrium has been reached.

Conclusion

References

tert-Butyl azetidine-3-carboxylate hydrochloride stability and storage

An In-depth Technical Guide to the Stability and Storage of tert-Butyl azetidine-3-carboxylate hydrochloride

For researchers, scientists, and drug development professionals, the integrity of chemical reagents is paramount. This guide provides a comprehensive technical overview of the stability and storage of tert-butyl azetidine-3-carboxylate hydrochloride, a critical building block in modern medicinal chemistry. Understanding the nuances of its chemical nature is essential for ensuring the reliability of experimental outcomes and the quality of synthesized materials.

Introduction to a Versatile Building Block

Tert-butyl azetidine-3-carboxylate hydrochloride is a heterocyclic compound widely utilized in the synthesis of novel pharmaceutical agents.[1][2] The four-membered azetidine ring offers a rigid, three-dimensional scaffold that is increasingly sought after in drug design to improve physicochemical properties and explore new chemical space. Its hydrochloride salt form enhances solubility and handling characteristics.[3] This guide delves into the intrinsic stability of this molecule, potential degradation pathways, and scientifically grounded protocols for its proper storage, handling, and stability assessment.

Physicochemical Characteristics

The stability of tert-butyl azetidine-3-carboxylate hydrochloride is directly influenced by its molecular structure, which features three key components: a strained azetidine ring, an acid-labile tert-butyl ester, and a hygroscopicity-prone hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | |

| Molecular Weight | 193.67 g/mol | - |

| CAS Number | 53871-08-2 | |

| Appearance | White to off-white solid/crystalline powder | [1][4] |

| Melting Point | 174-178°C | [5] |

| Solubility | Soluble in water and organic solvents like methanol and dichloromethane. | [1] |

Core Stability Profile: A Tale of Three Moieties

The overall stability of the compound is a composite of the individual characteristics of its functional groups.

-

The Azetidine Ring: Four-membered rings like azetidine possess significant ring strain, making them more susceptible to ring-opening reactions compared to larger, less-strained heterocycles.[6][7][8] This reactivity is particularly pronounced under acidic conditions, where protonation of the ring nitrogen can facilitate nucleophilic attack and subsequent cleavage.[6][7]

-

The Tert-Butyl Ester: This group serves as a common protecting group for the carboxylic acid. It is known for its high stability under neutral and basic conditions.[9][10] However, it is designed to be readily cleaved under acidic conditions. This acid-catalyzed hydrolysis proceeds through a stable tert-butyl cation intermediate, regenerating the carboxylic acid and releasing isobutylene.[9]

-

The Hydrochloride Salt: Converting the basic azetidine nitrogen to its hydrochloride salt is a standard practice to improve water solubility and increase shelf-life compared to the free base.[3] A critical consideration for hydrochloride salts is their potential for hygroscopicity , the tendency to absorb moisture from the atmosphere.[11][12] Absorbed water can act as a reagent, potentially accelerating hydrolytic degradation pathways.[12]

Potential Degradation Pathways

The primary threat to the integrity of tert-butyl azetidine-3-carboxylate hydrochloride is hydrolysis, driven by acidic conditions and the presence of moisture.

Acid-Catalyzed Degradation

This is the most significant degradation pathway, proceeding via two concurrent mechanisms:

-

Ester Hydrolysis: The tert-butyl ester is cleaved by acid to yield azetidine-3-carboxylic acid hydrochloride and isobutylene.[9] This is often the intended reaction for deprotection but represents degradation during storage.

-

Azetidine Ring Opening: The strained ring can be opened by nucleophilic attack, a reaction also catalyzed by acid.[6][13]

These pathways underscore the critical need to protect the compound from acidic environments and moisture during storage.

Other Stress Factors

-

Thermal Degradation: While stable at recommended storage temperatures, exposure to high heat can cause decomposition, potentially generating toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[4][14]

-

Oxidative Degradation: The compound should be stored away from strong oxidizing agents, which can lead to chemical decomposition.[4][15]

-

Photodegradation: As with many complex organic molecules, exposure to UV or visible light can provide the energy to initiate degradation.[16][17] Therefore, protection from light is a prudent measure.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of tert-butyl azetidine-3-carboxylate hydrochloride, adherence to strict storage and handling protocols is essential.

Optimal Storage Conditions

The following table summarizes the ideal conditions derived from safety data sheets and chemical best practices.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term storage at 2-8°C (refrigerated). [5][14] | Slows down potential degradation kinetics. |

| Atmosphere | Store in a tightly-closed container,[4][5][14] preferably under an inert gas (Argon or Nitrogen). [18][19] | Protects from atmospheric moisture (hygroscopicity) and oxygen. |

| Light | Protect from light. [15] | Prevents photolytic degradation. |

| Environment | Store in a cool, dry, well-ventilated area. [5][14] | Ensures a stable environment and prevents accumulation of moisture. |

| Compatibility | Keep away from incompatible substances, such as strong oxidizing agents and strong bases. [15][20] | Avoids chemical reactions that would degrade the compound. |

Safe Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[1][5][18]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.[5][14]

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the handling area.[4]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5]

Methodologies for Stability Assessment

To validate the stability of a given batch or to develop stability-indicating analytical methods, forced degradation studies are indispensable.[16][21][22][23]

Experimental Protocol: Forced Degradation Study

This study intentionally subjects the compound to harsh conditions to identify likely degradation products and establish analytical methods capable of separating them from the parent compound.[21]

Methodology:

-

Preparation: Prepare a stock solution of tert-butyl azetidine-3-carboxylate hydrochloride in a suitable solvent (e.g., a methanol/water mixture).

-

Stress Application: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M hydrochloric acid.

-

Base Hydrolysis: Add 0.1 M sodium hydroxide.

-

Oxidation: Add 3% hydrogen peroxide.

-

Thermal: Heat the solution at a controlled temperature (e.g., 60°C).

-

Photolytic: Expose the solution to a calibrated light source according to ICH Q1B guidelines.

-

-

Time Points: Sample each condition at predetermined time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC or LC-MS method. Monitor for the appearance of new peaks (degradants) and the decrease in the area of the parent compound peak.[6][22]

-

Data Interpretation: Characterize the degradation products and establish the degradation profile under each condition.

Experimental Protocol: Hygroscopicity Assessment

This protocol determines the compound's tendency to absorb moisture.

Methodology:

-

Instrumentation: Use a vapor sorption analyzer.[24]

-

Sample Preparation: Place a small, accurately weighed amount of the compound (0.5-1 mg) onto the instrument's microbalance.[24]

-

Equilibration: Equilibrate the sample at a low relative humidity (RH), e.g., <5% RH.

-

RH Ramp: Program the instrument to increase the RH in a stepwise manner (e.g., 10% increments from 10% to 90% RH), allowing the sample mass to equilibrate at each step.

-

Data Analysis: Plot the change in mass (%) against the RH. The degree of mass gain indicates the hygroscopicity. For example, a mass increase of 0.2% to 2% at 80% RH might classify a compound as slightly hygroscopic.[12]

Conclusion

Tert-butyl azetidine-3-carboxylate hydrochloride is a valuable but sensitive reagent. Its stability is governed by the interplay between its strained azetidine ring, acid-labile ester, and potentially hygroscopic salt form. The primary degradation risk is acid-catalyzed hydrolysis of both the ester and the ring. Therefore, ensuring the compound's integrity for its critical role in research and drug development mandates strict adherence to storage conditions: refrigerated (2-8°C), dry, under an inert atmosphere, and protected from light and incompatible chemicals. By implementing the protocols and understanding the chemical principles outlined in this guide, scientists can confidently preserve the quality of this important synthetic building block.

References

-

ChemBK. tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride - Introduction. [Link]

-

RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]

-

ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

- Google Patents. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.

-

ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides. [Link]

-

Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

-

ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. [Link]

-

ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

-

ResearchGate. Stability of different azetidine esters. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

ResearchGate. What makes a substance hygroscopic?. [Link]

-

University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

-

RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

Wikipedia. Hydrochloride. [Link]

-

PubMed. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. [Link]

-

Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

-

ACS Earth and Space Chemistry. Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. [Link]

-

Knight Chemicals Online. tert-butyl 3-(4-aminobenzyl)azetidine-1-carboxylate. [Link]

-

PubMed. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrochloride - Wikipedia [en.wikipedia.org]

- 4. kishida.co.jp [kishida.co.jp]

- 5. aksci.com [aksci.com]

- 6. benchchem.com [benchchem.com]

- 7. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Acids - Wordpress [reagents.acsgcipr.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. biopharminternational.com [biopharminternational.com]

- 18. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biomedres.us [biomedres.us]

- 23. ajrconline.org [ajrconline.org]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to tert-Butyl Azetidine-3-carboxylate Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery

This guide provides an in-depth exploration of tert-butyl azetidine-3-carboxylate hydrochloride, a pivotal building block in contemporary medicinal chemistry. We will delve into its structural and chemical properties, dissect its synthesis, and illuminate its critical role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Strategic Importance of the Azetidine Scaffold

In the landscape of drug discovery, the pursuit of novel chemical matter with favorable pharmacological profiles is relentless. Small, saturated heterocycles have emerged as valuable motifs, and among them, the azetidine ring holds a place of distinction. This four-membered nitrogen-containing ring system acts as a bioisostere for various functional groups, offering a unique vector in three-dimensional space that can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties.

tert-Butyl azetidine-3-carboxylate hydrochloride is a preeminent example of a functionalized azetidine scaffold. It provides a synthetically tractable handle—the tert-butyl ester—on a conformationally constrained ring. The hydrochloride salt form enhances its stability and handling properties, making it a reliable and readily available starting material for multi-step syntheses. Its strategic importance lies in its ability to introduce the azetidine core into more complex molecular architectures, a feature that has been exploited in the design of inhibitors for a range of biological targets, including kinases and proteases.

Structural Formula and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective use in synthesis. The structural and chemical characteristics of tert-butyl azetidine-3-carboxylate hydrochloride are summarized below.

Structural Representation

The molecule consists of a central azetidine ring substituted at the 3-position with a tert-butoxycarbonyl group. The ring nitrogen is protonated and forms a salt with a chloride anion.

Caption: 2D Structure of tert-Butyl Azetidine-3-carboxylate Hydrochloride

Key Physicochemical Data

The properties of this compound make it suitable for a variety of reaction conditions, particularly its solubility in common organic solvents.

| Property | Value | Reference(s) |

| CAS Number | 53871-08-2 | [1] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 193.67 g/mol | |

| Appearance | White to off-white crystalline powder or solid | [2] |

| Melting Point | Approx. 160-165°C | [2] |

| Solubility | Soluble in water and organic solvents like methanol and dichloromethane | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| IUPAC Name | tert-butyl 3-azetidinecarboxylate hydrochloride | [1] |

| InChI Key | JROLDIFBZMRPMP-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

The preparation of tert-butyl azetidine-3-carboxylate hydrochloride is a multi-step process that typically begins with a precursor like 1-Boc-3-azetidinone. The choice of reagents and reaction sequence is governed by the principles of functional group compatibility and the strategic use of protecting groups.

Synthetic Pathway Overview

A common and efficient route involves the protection of the azetidine nitrogen, oxidation of a hydroxyl group to a ketone, and subsequent transformations to introduce the carboxylate functionality. The Boc (tert-butoxycarbonyl) group is an ideal choice for protecting the nitrogen atom. Its steric bulk prevents unwanted side reactions, and it can be readily removed under acidic conditions, which is often the final step to yield the hydrochloride salt.

Caption: Application Pathways from the Core Scaffold to Drug Classes

Case Study: Baricitinib

The synthesis of Baricitinib, a JAK inhibitor, prominently features an azetidine core derived from intermediates like 1-Boc-3-azetidinone. [3][4]The azetidine moiety in Baricitinib is crucial for orienting other functional groups correctly within the kinase's active site, thereby enhancing binding affinity and selectivity. The synthetic strategies employed in its manufacture underscore the industrial importance of azetidine building blocks. [3]

Spectroscopic Characterization

Confirmation of the structure and purity of tert-butyl azetidine-3-carboxylate hydrochloride is achieved through standard spectroscopic techniques. While actual spectra should be consulted for definitive analysis, the expected features are summarized below.

| Technique | Expected Features |

| ¹H NMR | - Singlet around 1.5 ppm (9H, tert-butyl group).- Multiplets between 3.5-4.5 ppm (5H, azetidine ring protons).- Broad singlet at high chemical shift (>9.0 ppm) for the N⁺H₂ protons. |

| ¹³C NMR | - Signal around 28 ppm (tert-butyl methyl carbons).- Signal around 82 ppm (tert-butyl quaternary carbon).- Signals between 40-60 ppm (azetidine ring carbons).- Signal around 170 ppm (ester carbonyl carbon). |

| IR (Infrared) | - Strong C=O stretch around 1730-1740 cm⁻¹ (ester).- Broad N-H stretch around 2400-3000 cm⁻¹ (ammonium salt). |

| Mass Spec (MS) | - The molecular ion of the free base (C₈H₁₅NO₂) would be observed at m/z ≈ 157.11 under appropriate conditions (e.g., ESI+ after neutralization). |

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for ensuring laboratory safety.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1][5]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1]* Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation. [1]

Conclusion

tert-Butyl azetidine-3-carboxylate hydrochloride is more than just a chemical intermediate; it is an enabling tool in the field of drug discovery. Its unique combination of a conformationally rigid scaffold, versatile functional handles, and excellent physicochemical properties has cemented its status as a high-value building block. The insights provided in this guide aim to equip researchers with the foundational knowledge required to confidently and creatively employ this compound in the synthesis of the next generation of innovative therapeutics.

References

-

ChemBK. tert-butyl 3-(MethylaMino)azetidine-3-carboxylate hydrochloride. Available from: [Link]

-

PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Available from: [Link]

- Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

PubMed Central. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Available from: [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Available from: [Link]

-

PubChemLite. Tert-butyl 3-(3-oxocyclobutyl)azetidine-1-carboxylate. Available from: [Link]

-

Knight Chemicals Online. tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Available from: [Link]

-

SpectraBase. Tert-Butyl (2S,3S)-3-Allyl-2-(hydroxymethyl)azetidine-1-carboxylate. Available from: [Link]

-

MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available from: [Link]

-

PubMed Central. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available from: [Link]

Sources

- 1. tert-Butyl azetidine-3-carboxylate hydrochloride | 53871-08-2 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 398489-26-4|tert-Butyl 3-oxoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of tert-Butyl azetidine-3-carboxylate hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged from the periphery to become a cornerstone scaffold in contemporary drug discovery. Its unique conformational rigidity and favorable physicochemical properties offer medicinal chemists a powerful tool to address challenges in metabolic stability, target engagement, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of tert-butyl azetidine-3-carboxylate hydrochloride, a pivotal building block that serves as a gateway to a diverse array of complex, biologically active molecules. We will delve into its synthesis, key chemical transformations, and its strategic application in the design of novel therapeutics, supported by detailed protocols, mechanistic insights, and illustrative case studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the azetidine moiety in their quest for next-generation medicines.

Introduction: The Rise of the Azetidine Scaffold in Drug Design

The relentless pursuit of novel chemical matter with improved "drug-like" properties has led medicinal chemists to explore beyond the traditional realms of five- and six-membered heterocycles. In this context, the azetidine ring has garnered significant attention for its ability to confer a unique set of structural and physicochemical attributes to bioactive molecules.[1] Unlike its more flexible counterparts, such as pyrrolidine and piperidine, the inherent ring strain of the azetidine nucleus imparts a greater degree of conformational constraint. This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in enhanced potency and selectivity.[2]

Furthermore, the azetidine motif is known to significantly enhance metabolic stability. A primary metabolic liability for many drug candidates containing larger saturated amines is N-dealkylation. The compact nature of the azetidine ring sterically hinders the approach of metabolic enzymes, thereby mitigating this common clearance pathway and often leading to a longer in vivo half-life.[3]

tert-Butyl azetidine-3-carboxylate hydrochloride stands out as a particularly versatile and widely utilized building block for introducing this valuable scaffold. The tert-butyl ester provides a robust protecting group that is stable to a wide range of reaction conditions, yet readily removable under acidic conditions. The hydrochloride salt form ensures good shelf-stability and ease of handling. This guide will illuminate the multifaceted role of this key intermediate in medicinal chemistry.

Synthesis of the Core Building Block: tert-Butyl azetidine-3-carboxylate hydrochloride

The efficient and scalable synthesis of tert-butyl azetidine-3-carboxylate hydrochloride is crucial for its widespread application. While numerous synthetic routes to substituted azetidines exist, a common and reliable strategy for this specific building block involves the protection and subsequent esterification of azetidine-3-carboxylic acid. A representative synthetic pathway is detailed below.

Experimental Protocol: Synthesis of 1-Boc-azetidine-3-carboxylic acid

This protocol describes the synthesis of the key precursor to the title compound.

Materials:

-

Azetidine-3-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

Procedure:

-

To a stirred solution of azetidine-3-carboxylic acid (10.11 g, 100 mmol) and triethylamine (27.8 mL, 200 mmol) in methanol (105 mL), add a solution of di-tert-butyl dicarbonate (25.535 g, 117 mmol) in methanol (70 mL) dropwise over 20 minutes at room temperature.[3]

-

Stir the reaction mixture for 18 hours at room temperature.[3]

-

Upon completion, evaporate the solvent to dryness.[3]

-

Add tetrahydrofuran (120 mL) and evaporate again to yield crude 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, which can be used in the next step without further purification.[3]

The subsequent esterification to the tert-butyl ester and removal of the Boc protecting group under acidic conditions, followed by salt formation, yields the final product, tert-butyl azetidine-3-carboxylate hydrochloride.

Key Chemical Transformations: Unleashing the Synthetic Potential

tert-Butyl azetidine-3-carboxylate hydrochloride is a versatile synthon that can be readily functionalized at both the nitrogen atom (after neutralization) and the carboxylate group. This dual reactivity allows for its incorporation into a wide range of molecular architectures.

N-Alkylation: Expanding the Molecular Framework

The secondary amine of the azetidine ring is a nucleophilic handle for introducing a variety of substituents. Reductive amination is a highly efficient and chemoselective method for this transformation.

Materials:

-

tert-Butyl azetidine-3-carboxylate hydrochloride

-

Aldehyde or ketone of choice

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

A weak base (e.g., triethylamine or DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend tert-butyl azetidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous DCM.

-

Add the weak base (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes.

-

Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture over 10-15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sources

The Strategic Deployment of tert-Butyl Azetidine-3-carboxylate Hydrochloride in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Motif and the Value of a Versatile Building Block

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has become an increasingly important structural motif in medicinal chemistry.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol makes it more stable and easier to handle than the corresponding aziridine, yet reactive enough to participate in unique chemical transformations.[3] This strained-ring system imparts a degree of conformational rigidity that allows for the precise spatial orientation of substituents, a critical feature for optimizing interactions with biological targets.[1] The incorporation of an azetidine scaffold can lead to improved physicochemical properties such as aqueous solubility and metabolic stability, making it a desirable feature in drug candidates.[4]

Among the vast array of functionalized azetidines, tert-butyl azetidine-3-carboxylate hydrochloride stands out as a particularly versatile and strategic building block. This guide will provide an in-depth exploration of its chemical properties, reactivity, and applications in organic synthesis, with a focus on the practical considerations and mechanistic underpinnings that guide its use in the laboratory.

The structure of tert-butyl azetidine-3-carboxylate hydrochloride presents two key handles for synthetic manipulation: the secondary amine within the azetidine ring and the tert-butyl ester at the 3-position. The hydrochloride salt form enhances the compound's stability and handling characteristics. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions, yet readily removable under acidic conditions.[5] This orthogonality allows for selective functionalization at the nitrogen atom without disturbing the ester, and vice-versa.

Core Synthetic Transformations: A Practical Guide

The utility of tert-butyl azetidine-3-carboxylate hydrochloride as a building block is best illustrated through its participation in a variety of synthetic transformations. The following sections will detail the most common and impactful reactions, providing both mechanistic insights and practical protocols.

N-Functionalization: Expanding the Chemical Space

The secondary amine of the azetidine ring is a nucleophilic center that readily undergoes functionalization, allowing for the introduction of a wide array of substituents. This is often the first step in a synthetic sequence, and the choice of reaction conditions is critical for achieving high yields and purity.

The formation of a C(aryl)-N bond is a cornerstone of modern medicinal chemistry, and the Buchwald-Hartwig amination is a powerful tool for achieving this transformation.[6][7] This palladium-catalyzed cross-coupling reaction allows for the efficient N-arylation of tert-butyl azetidine-3-carboxylate with a broad range of aryl halides and pseudo-halides.

The choice of palladium precursor, phosphine ligand, and base is crucial for a successful reaction.[6] For electron-rich aryl halides, a less electron-rich phosphine ligand may be optimal, while for electron-poor aryl halides, a more electron-donating ligand can accelerate the reaction. The base is required to deprotonate the azetidine nitrogen, forming the active nucleophile.

Representative Experimental Protocol: Buchwald-Hartwig N-Arylation [6]

Materials:

-

tert-Butyl azetidine-3-carboxylate hydrochloride

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 eq)

-

Sodium tert-butoxide (NaOtBu) (2.0 eq)

-

Anhydrous toluene

-

Nitrogen or Argon atmosphere

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOtBu.

-

Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

-

Add anhydrous toluene, followed by the aryl bromide and tert-butyl azetidine-3-carboxylate hydrochloride.

-

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts.

-

Wash the filter cake with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl azetidine derivative.

Table 1: Representative Conditions for N-Arylation of tert-Butyl Azetidine-3-carboxylate

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 110 | 85-95 |

| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 80-90 |

| 2-Chloropyridine | Pd(OAc)₂ / DavePhos | K₃PO₄ | Dioxane | 120 | 75-85 |

Diagram 1: Generalized N-Arylation Workflow

Caption: A typical workflow for the Buchwald-Hartwig N-arylation.

N-acylation and N-alkylation are fundamental transformations that further expand the diversity of molecules accessible from tert-butyl azetidine-3-carboxylate.[8]

N-Acylation is typically achieved by reacting the azetidine with an acyl chloride or anhydride in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) to scavenge the generated acid.[9]

N-Alkylation can be accomplished via nucleophilic substitution with alkyl halides. The choice of base and solvent is critical to modulate the reactivity and prevent over-alkylation. For more reactive alkylating agents, a milder base like potassium carbonate may be sufficient.[8]

Modification of the Carboxylate Group: Deprotection and Derivatization

The tert-butyl ester of the title compound is a robust protecting group, stable to many basic and nucleophilic conditions. Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[5] The mechanism involves protonation of the ester carbonyl, followed by elimination of the stable tert-butyl cation, which is then trapped by the solvent or TFA to form isobutylene.

Once deprotected, the resulting azetidine-3-carboxylic acid is a versatile intermediate for a variety of transformations, most notably amide bond formation through standard peptide coupling protocols.

Diagram 2: Deprotection and Derivatization Pathway

Caption: Pathway from the tert-butyl ester to the carboxylic acid and subsequent amide derivatives.

Ring-Opening Reactions: Accessing Acyclic Scaffolds

The inherent ring strain of the azetidine nucleus can be harnessed to drive ring-opening reactions, providing access to complex acyclic amines.[10][11][12] These reactions are typically initiated by nucleophilic attack at one of the ring carbons, leading to cleavage of a C-N bond. The regioselectivity of the ring-opening is influenced by the nature of the substituents on the azetidine ring and the attacking nucleophile.[10] While less common for 3-carboxy-substituted azetidines, this strategy can be a powerful tool for generating molecular complexity.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

tert-Butyl azetidine-3-carboxylate hydrochloride is a highly valuable and versatile building block in modern organic synthesis. Its pre-installed, conformationally constrained azetidine scaffold, coupled with the orthogonally protected carboxylic acid, provides a strategic platform for the efficient construction of diverse and complex molecules. A thorough understanding of its reactivity, particularly in N-functionalization and carboxylate deprotection/derivatization, empowers researchers in drug discovery and development to rationally design and synthesize novel chemical entities with potentially enhanced biological activity and improved physicochemical properties. The continued exploration of new reactions and applications of this and related azetidine building blocks will undoubtedly fuel future innovations in medicinal chemistry.

References

- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.

- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)

- Regioselective ring opening reactions of azetidines.

- Reactions of Azetidines. Ambeed.com.

- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.

- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.

- tert-butyl 3-(MethylaMino)

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Aminoazetidines. Benchchem.

- tert-Butyl Esters. Organic Chemistry Portal.

- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.

- Application Notes and Protocols for N-Functionaliz

- Protocol for the N-arylation of 3-((4-Bromophenyl)sulfonyl)azetidine. Benchchem.

- N-acylation during the addition of carboxylic acids to N-tert-Butylacylketenimines and the use of the reagent N-tert-Butyl-5-methylisoxazolium Perchlorate for Peptide Synthesis. Journal of Organic Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Reactions of Azetidines | Ambeed [ambeed.com]

- 12. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

The Ascendancy of a Constrained Scaffold: A Technical Guide to the Discovery and Evolution of Azetidine-3-Carboxylic Acid Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its inherent conformational rigidity and ability to serve as a unique bioisostere for proline and other cyclic amino acids have propelled its derivatives into the forefront of drug discovery. This in-depth technical guide chronicles the journey of a key member of this class, azetidine-3-carboxylic acid, from its synthetic origins to its contemporary applications. We will traverse the historical landscape of its synthesis, from early, challenging methodologies to the sophisticated, stereocontrolled routes available today. Furthermore, this guide will provide a comprehensive overview of the diverse biological activities exhibited by its derivatives, with a particular focus on their roles as potent and selective modulators of challenging therapeutic targets. Detailed experimental protocols for key synthetic transformations and a thorough examination of structure-activity relationships aim to equip researchers with the foundational knowledge and practical insights necessary to harness the full potential of this remarkable scaffold.

Introduction: The Allure of the Strained Ring